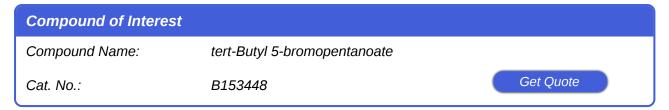


In-Depth Technical Guide to tert-Butyl 5-Bromopentanoate (CAS 88987-42-2)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **tert-butyl 5-bromopentanoate** (CAS 88987-42-2), a versatile building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and key applications, presenting the information in a clear and accessible format for laboratory and development use.

Chemical and Physical Properties

tert-Butyl 5-bromopentanoate, also known as tert-butyl 5-bromovalerate, is a bifunctional molecule featuring a terminal alkyl bromide and a sterically hindered tert-butyl ester. This structure makes it an excellent alkylating agent where the carboxylic acid is protected, allowing for selective reactions at the bromine-bearing carbon.[1][2] The tert-butyl ester group can be readily removed under acidic conditions when the carboxylic acid functionality is required for subsequent transformations.[2]

Table 1: Chemical Identifiers and Physical Properties



Property	Value	Reference(s)
CAS Number	88987-42-2	
Molecular Formula	C ₉ H ₁₇ BrO ₂	
Molecular Weight	237.13 g/mol	[3]
IUPAC Name	tert-butyl 5-bromopentanoate	[3]
Synonyms	tert-Butyl 5-bromovalerate, 5- Bromopentanoic acid tert-butyl ester	[1]
Appearance	Colorless to light yellow liquid	[1]
Boiling Point	93 °C @ 1.6 Torr	[1]
Density	~1.223 g/cm³	[2]
Storage Temperature	Room temperature, sealed in a dry environment	

Spectroscopic Data

The structural identity of **tert-butyl 5-bromopentanoate** can be confirmed by various spectroscopic techniques. The following tables summarize the expected and reported spectral data.

Table 2: ¹H and ¹³C NMR Spectroscopic Data (CDCl₃)



¹H NMR	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.40	Triplet	2H	-CH2-Br	
~2.25	Triplet	2H	-C(=O)-CH ₂ -	_
~1.89	Multiplet	2H	-CH2-CH2-Br	_
~1.70	Multiplet	2H	-C(=O)-CH ₂ - CH ₂ -	_
1.45	Singlet	9H	-C(CH3)3	_
¹³ C NMR	Chemical Shift (δ) ppm	Assignment		_
~172.0	C=O	_		
~80.5	-C(CH₃)₃			
~35.0	-C(=O)-CH ₂ -			
~33.0	-CH2-Br	_		
~32.0	-CH2-CH2-Br	_		
~28.0	-C(CH3)3	_		
~23.0	-C(=0)-CH ₂ - CH ₂ -			

Note: Predicted chemical shifts based on standard values. Actual values may vary slightly.

Table 3: Infrared (IR) and Mass Spectrometry (MS) Data



Spectroscopy	Value	Interpretation
IR (cm ⁻¹)	~2970	C-H stretch (alkane)
~1730	C=O stretch (ester)	
~1150	C-O stretch (ester)	_
~650	C-Br stretch	_
Mass Spec. (m/z)	181/183	[M - C_4H_9 + H] ⁺ (Loss of tert- butyl group)
157	[M - Br] ⁺	
57	[C ₄ H ₉] ⁺ (tert-butyl cation) - Often the base peak.[3]	

Synthesis of tert-Butyl 5-Bromopentanoate

The most common laboratory-scale synthesis of **tert-butyl 5-bromopentanoate** involves the esterification of 5-bromovaleric acid with tert-butanol.

Experimental Protocol: DCC/DMAP Mediated Esterification

This protocol is adapted from established literature procedures.[1]

Reagents:

- 5-Bromovaleric acid
- tert-Butanol
- Dicyclohexylcarbodiimide (DCC)
- 4-(Dimethylamino)pyridine (DMAP)
- Anhydrous Dichloromethane (DCM)



- Water
- Brine
- · Anhydrous Sodium Sulfate
- Hexane
- Ethyl Acetate

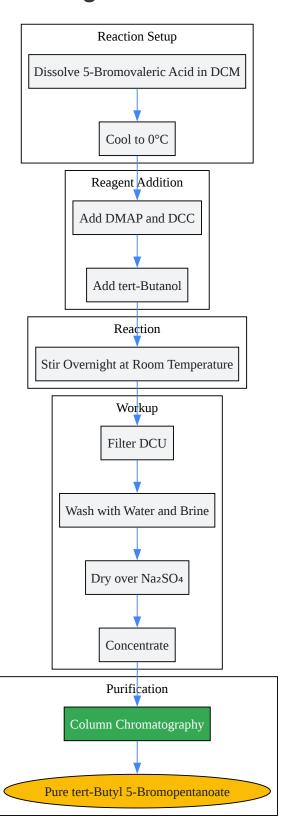
Procedure:

- Dissolve 5-bromovaleric acid (1.0 eq) in anhydrous dichloromethane (DCM) in a roundbottom flask.
- Cool the solution in an ice bath with stirring.
- Add 4-(dimethylamino)pyridine (DMAP) (catalytic amount, e.g., 0.1 eq) followed by dicyclohexylcarbodiimide (DCC) (1.1-1.2 eq).
- After stirring for approximately 30 minutes, add tert-butanol (1.5-2.0 eq) to the reaction mixture.
- Remove the ice bath and allow the reaction to stir at room temperature overnight.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with DCM.
- Filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
- Wash the filtrate sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter and concentrate the solution under reduced pressure.
- Purify the crude product by silica gel column chromatography, typically using a hexane-ethyl
 acetate gradient, to yield pure tert-butyl 5-bromopentanoate as a colorless to light yellow



liquid.[1]

Synthesis Workflow Diagram





Click to download full resolution via product page

Caption: Workflow for the synthesis of **tert-butyl 5-bromopentanoate**.

Applications in Research and Development

The bifunctional nature of **tert-butyl 5-bromopentanoate** makes it a valuable intermediate in multi-step organic syntheses.

Synthesis of Haptens for Immunoassays

tert-Butyl 5-bromopentanoate is used as a reactant in the synthesis of haptens for the production of monoclonal antibodies.[1] A hapten is a small molecule that can elicit an immune response only when attached to a large carrier such as a protein. The pentanoate chain acts as a linker to attach the hapten to the carrier protein. This is a crucial step in the development of enzyme-linked immunosorbent assays (ELISAs), for example, for the detection of pesticides like pyraclostrobin.[1]

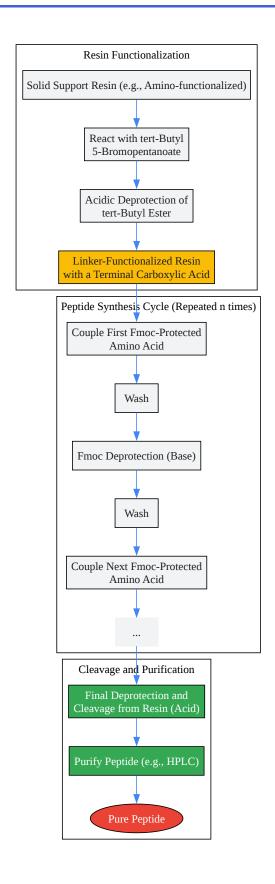
Solid-Phase Peptide Synthesis (SPPS)

In SPPS, **tert-butyl 5-bromopentanoate** can be used to introduce a linker onto the solid support resin. The bromo-functional end can react with a nucleophilic group on the resin, and after deprotection of the tert-butyl ester, the resulting carboxylic acid can be coupled to the first amino acid of the peptide chain. This allows for the synthesis of custom peptides with a flexible linker.

SPPS Workflow Using a Linker Derived from tert-Butyl 5-Bromopentanoate

The following diagram illustrates a general workflow for solid-phase peptide synthesis where a resin is first functionalized with a linker derived from **tert-butyl 5-bromopentanoate**.





Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 5-BROMOPENTANOIC ACID, T-BUTYL ESTER | 88987-42-2 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Tert-butyl 5-bromopentanoate | C9H17BrO2 | CID 545791 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide to tert-Butyl 5-Bromopentanoate (CAS 88987-42-2)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b153448#tert-butyl-5-bromopentanoate-cas-88987-42-2-overview]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com